1-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one
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Overview
Description
1-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one is a chemical compound with the molecular formula C9H7FN2O. It belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities. The presence of a fluorine atom in the structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a fluorinated ketone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
1-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to target proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol: Similar structure but with a hydroxyl group instead of a ketone.
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine: Contains an amine group instead of a ketone.
Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate: An ester derivative with a similar core structure.
Uniqueness
1-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the ketone group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C9H7FN2O |
---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
1-(6-fluoroimidazo[1,2-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H7FN2O/c1-6(13)8-4-11-9-3-2-7(10)5-12(8)9/h2-5H,1H3 |
InChI Key |
VSLKNITWZXKNLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C2N1C=C(C=C2)F |
Origin of Product |
United States |
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